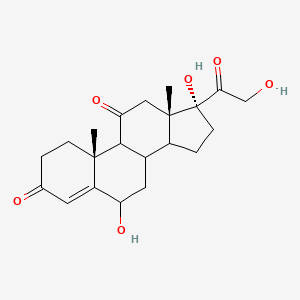
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione typically involves the hydroxylation of cortisone. This process can be achieved through microbial transformation or chemical synthesis. Microbial transformation often uses fungi such as Aspergillus niger to introduce the hydroxyl group at the 6-beta position .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reagents .
化学反応の分析
Types of Reactions
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
科学的研究の応用
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione has several scientific research applications:
Chemistry: It is used as a probe to detect inhibition of CYP3A4 in vivo.
Biology: The compound is studied for its role as a human metabolite and its involvement in various metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory properties.
Industry: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 4-Pregnen-6-beta, 17,21-triol-3,11,20-trione involves its interaction with CYP3A4. This enzyme metabolizes the compound, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in steroid metabolism .
類似化合物との比較
Similar Compounds
Cortisone: A closely related compound with similar structure but lacking the hydroxyl group at the 6-beta position.
Hydrocortisone: Another related compound with hydroxyl groups at different positions.
Prednisolone: A synthetic steroid with similar anti-inflammatory properties
Uniqueness
4-Pregnen-6-beta, 17,21-triol-3,11,20-trione is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. This makes it a valuable compound for studying steroid metabolism and for use in various scientific applications .
特性
分子式 |
C21H28O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(10R,13S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,18?,19-,20-,21-/m0/s1 |
InChIキー |
BCHHPSBWEQCAPG-HEMUGGIUSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1C(CC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















